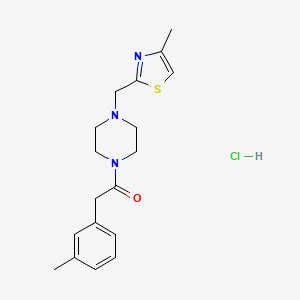

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride

Description

This compound features a piperazine core substituted with a 4-methylthiazol-2-ylmethyl group and a 2-(m-tolyl)ethanone moiety, formulated as a hydrochloride salt (C₁₈H₂₂ClN₃OS) . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. The 4-methylthiazole group may contribute to bioactivity through heterocyclic interactions, while the m-tolyl (meta-methylphenyl) substituent influences steric and electronic properties. Structural analogs often vary in substituents on the piperazine ring or the aryl/heteroaryl groups attached to the ethanone moiety, leading to divergent pharmacological profiles .

Properties

IUPAC Name |

2-(3-methylphenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS.ClH/c1-14-4-3-5-16(10-14)11-18(22)21-8-6-20(7-9-21)12-17-19-15(2)13-23-17;/h3-5,10,13H,6-9,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSNTWBZOZPHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride is a synthetic compound characterized by its complex molecular structure, which includes a thiazole ring, a piperazine moiety, and a tolyl group. This compound has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound can be categorized as a substituted chalcone, which typically features a 1,3-diaryl-2-propen-1-one structure. The presence of the hydrochloride salt enhances its solubility and may influence its pharmacokinetic properties.

| Property | Details |

|---|---|

| Molecular Formula | C18H24ClN3OS |

| Molar Mass | 363.91 g/mol |

| Solubility | Soluble in water due to hydrochloride form |

Antimicrobial Properties

The thiazole ring in the compound is known for its antimicrobial activity. Preliminary studies suggest that derivatives of thiazole exhibit significant efficacy against various pathogens. For instance, compounds similar to this one have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that compounds with similar structural features may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The piperazine component is often associated with neuroactive properties, which may also extend to influencing cancer cell metabolism .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated various thiazole derivatives for their antimicrobial properties. The findings indicated that compounds with similar thiazole structures demonstrated strong activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Mechanisms : Research on structurally related compounds revealed that they could inhibit the growth of cancer cells through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis .

- Neuropharmacological Potential : In vitro studies have suggested that piperazine derivatives can interact with serotonin receptors, indicating potential for treating mood disorders or anxiety .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride have been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that thiazole derivatives could achieve an antibacterial percentage value of up to 80% against Escherichia coli .

Anticancer Potential

Thiazole-containing compounds have been investigated for their anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For example, a related thiazole compound was found to inhibit certain cancer cell lines effectively, suggesting that this compound may also possess similar activities .

Neuropharmacological Effects

The compound's piperazine component is known to exhibit neuropharmacological effects, including potential anxiolytic and antidepressant activities. Research on piperazine derivatives has shown that they can modulate neurotransmitter systems, which could be beneficial in treating mood disorders .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of thiazole derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds with similar structural features to this compound exhibited inhibition zones comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of thiazole derivatives highlighted the effectiveness of compounds with structural similarities to the target compound in inhibiting tumor growth in vitro. The study reported a significant reduction in cell viability in cancer cell lines treated with these derivatives .

Comparison with Similar Compounds

Structural Comparison

Key structural differences among piperazine-based ethanone derivatives include:

- Substituents on the piperazine ring: The target compound uses a 4-methylthiazole group, whereas others employ phenyl, trifluoromethylphenyl, or aminophenyl groups.

- Aryl/heteroaryl groups on ethanone: The m-tolyl group distinguishes it from analogs like p-tolyloxy () or thiophen-2-yl ().

Table 1: Structural and Molecular Comparisons

Pharmacological and Functional Differences

- Target Compound: The 4-methylthiazole group may enhance binding to receptors such as histamine or serotonin receptors, common targets for CNS-active drugs.

- Trifluoromethylphenyl Derivative () : The electron-withdrawing trifluoromethyl group increases metabolic stability, making it suitable for anticancer applications .

- Chloroethanone Derivative (): The chloro substituent may facilitate nucleophilic substitution reactions, enabling further functionalization for antimicrobial or antipsychotic agents .

Physicochemical and Bioavailability Insights

- Solubility: The hydrochloride salt form of the target compound improves water solubility compared to non-ionic analogs like the trifluoromethylphenyl derivative .

- Lipophilicity : The m-tolyl group’s meta substitution may reduce logP compared to para-substituted analogs (e.g., ’s p-tolyloxy), impacting membrane permeability .

Q & A

Q. What are the optimal synthetic pathways for 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Piperazine Functionalization : Introduce the 4-methylthiazolemethyl group via nucleophilic substitution or reductive amination, using anhydrous dichloromethane and triethylamine as a base .

Ethanone Moiety Formation : Couple the functionalized piperazine with m-tolylacetic acid derivatives via Friedel-Crafts acylation or ketone formation under controlled temperatures (0–5°C to room temperature) .

Hydrochloride Salt Formation : React the free base with HCl gas in ethanol to improve solubility and stability .

Characterization:

- HPLC (purity >95%) and NMR (¹H/¹³C) confirm structural integrity.

- Mass Spectrometry (HRMS) validates molecular weight (expected: ~381.9 g/mol) .

Q. How is the compound’s structural conformation validated, and what techniques resolve crystallographic ambiguities?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths/angles and confirms the spatial arrangement of the piperazine-thiazole-tolyl scaffold. Example: Similar piperazine derivatives show C–N bond lengths of 1.45–1.49 Å and dihedral angles <10° between aromatic rings .

- DFT Calculations : Compare experimental SCXRD data with computational models (e.g., B3LYP/6-31G*) to validate electronic effects of substituents .

Q. What in vitro assays are recommended to assess biological activity, given the compound’s structural similarity to COX inhibitors?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based COX-1/COX-2 inhibition assays (IC₅₀ determination) with positive controls (e.g., indomethacin) .

- Cell-Based Assays : Test anti-inflammatory activity in RAW264.7 macrophages via TNF-α/IL-6 ELISA after LPS stimulation .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts from competing reactions (e.g., N-alkylation vs. O-alkylation)?

Methodological Answer:

- Optimized Solvent Systems : Use polar aprotic solvents (DMF or acetonitrile) to enhance nucleophilicity of the piperazine nitrogen .

- Protecting Groups : Temporarily protect reactive sites (e.g., thiazole sulfur) with Boc groups to direct regioselectivity .

- Reaction Monitoring : Employ real-time FTIR or inline HPLC to detect intermediates and adjust conditions dynamically .

Q. What computational strategies predict the compound’s binding affinity to non-canonical targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB: 1PWH for COX-2).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with piperazine NH or hydrophobic contacts with m-tolyl) .

Q. How should contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

Methodological Answer:

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability and Cmax via LC-MS/MS plasma analysis .

- Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target gene expression (e.g., CYP450 isoforms) .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns, and how are these artifacts addressed?

Methodological Answer:

- Dynamic Effects : Rotameric equilibria in the piperazine ring cause peak splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals at higher temps (e.g., 60°C) .

- Trace Metal Contamination : Chelate residual metals with EDTA before analysis to sharpen peaks .

Structural-Activity Relationship (SAR) Considerations

Q. How do substitutions on the m-tolyl group influence bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -NO₂): Reduce COX-2 affinity by destabilizing π-π stacking with Tyr-385.

- Hydrophobic Substituents (e.g., -CF₃): Enhance membrane permeability (logP >3.0 predicted via ChemAxon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.